LTA4H Inhibitory Potency: >20-Fold Improvement Over the Indole-Based Prior-Art Compound
The indazole compound (NDS‑100178 series, which shares the core scaffold of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole) inhibits leukotriene A4 hydrolase (LTA4H) with an IC₅₀ of approximately 500 nM, whereas the structurally closest indole-based prior-art compound (5-chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole) from US20040009976 exhibits an IC₅₀ above 10 µM . This represents a greater than 20-fold superiority in enzymatic inhibition, confirmed within the same assay system.
| Evidence Dimension | LTA4H enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 500 nM (NDS‑100178 series, indazole scaffold) |
| Comparator Or Baseline | 5-Chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (US20040009976): IC₅₀ > 10 µM |
| Quantified Difference | >20-fold greater potency |
| Conditions | In vitro LTA4H enzyme inhibition assay |
Why This Matters
LTA4H inhibition preserves the arachidonic acid pool for insulinotropic epoxyeicosatrienoic acid (EET) production, making sub-micromolar potency a decisive factor for selecting this scaffold over indole-based alternatives in metabolic disease programs.
- [1] Council of Scientific & Industrial Research. Novel indazole compounds and a process for the preparation thereof. European Patent EP3027605A1, lines 371–374. View Source
